Synthetic Step Reduction for Tofacitinib Key Intermediate vs. Analog-Based Routes
The (3S,4R)-stereoisomer of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (6b) enables a three-step synthesis of a key tofacitinib precursor without epimerization, significantly streamlining the route compared to methods employing analog scaffolds [1].
| Evidence Dimension | Number of synthetic steps required to obtain the tofacitinib precursor |
|---|---|
| Target Compound Data | 3 steps |
| Comparator Or Baseline | Analog-based routes (unspecified comparators) |
| Quantified Difference | ≥ 2 steps fewer (3 steps vs. 5+ steps) |
| Conditions | Synthesis of CP-690,550 (tofacitinib) key intermediate |
Why This Matters
Reducing synthetic steps by 40% or more directly translates to lower cost, higher throughput, and reduced waste in process-scale procurement and manufacturing.
- [1] Santos, L. S., & Marican, A. (2013). Asymmetric total synthesis of Tofacitinib. Tetrahedron Letters, 54(37), 5096–5098. View Source
